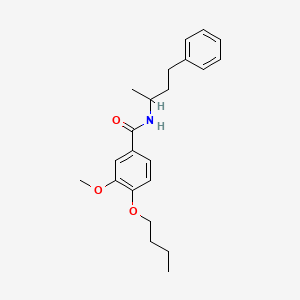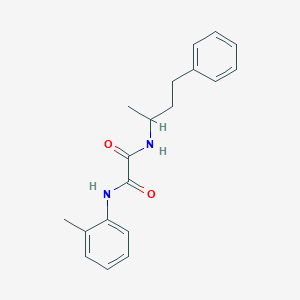
N-(2-methylphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide
説明
N-(2-methylphenyl)-N'-(1-methyl-3-phenylpropyl)ethanediamide, commonly known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It was initially used as a research chemical, but it has gained popularity as a recreational drug in recent years. Despite its potential therapeutic applications, U-47700 has been associated with a high risk of overdose and addiction.
作用機序
U-47700 acts on the central nervous system by binding to the mu-opioid receptor, which is located in the brain and spinal cord. It produces analgesia, sedation, and euphoria by activating the receptor. U-47700 also has the potential to cause respiratory depression, which can be life-threatening.
Biochemical and Physiological Effects:
U-47700 produces a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. It also has the potential to cause respiratory depression, which can be life-threatening. U-47700 has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids.
実験室実験の利点と制限
U-47700 has several advantages for lab experiments, including its high affinity for the mu-opioid receptor and its potential to cause respiratory depression. However, it also has several limitations, including its potential for abuse and addiction. U-47700 is classified as a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on U-47700, including the development of safer and more effective opioid medications. Researchers are also studying the effects of U-47700 on the central nervous system and respiratory system to better understand its potential for abuse and addiction. Additionally, researchers are exploring the use of U-47700 in the treatment of chronic pain and other medical conditions.
科学的研究の応用
U-47700 has been used in scientific research to study the pharmacological effects of opioids on the central nervous system. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. U-47700 has also been used to study the effects of opioids on respiratory depression, which is a common cause of opioid overdose.
特性
IUPAC Name |
N-(2-methylphenyl)-N'-(4-phenylbutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-6-7-11-17(14)21-19(23)18(22)20-15(2)12-13-16-9-4-3-5-10-16/h3-11,15H,12-13H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMDOFUBUZXROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N'-(4-phenylbutan-2-yl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



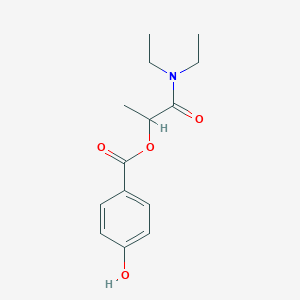
![4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide](/img/structure/B3941667.png)
![7-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B3941668.png)
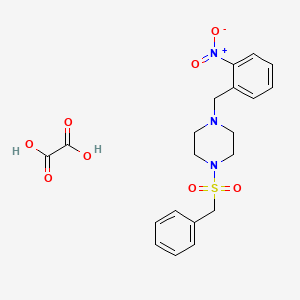
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B3941680.png)
![5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3941687.png)
![9-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3941691.png)
![methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B3941694.png)
![N-9H-fluoren-9-yl-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3941696.png)
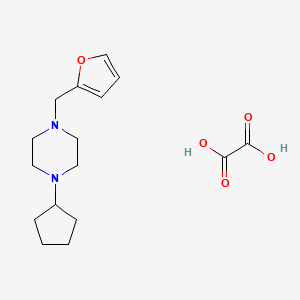
![ethyl 6-tert-butyl-2-{[(methylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3941710.png)
![N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3941714.png)
![3-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)propanamide hydrochloride](/img/structure/B3941728.png)
